1-(4-Fluorophenyl)biguanide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

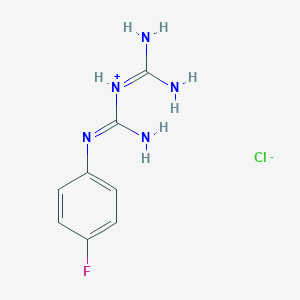

2D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYJTLZNKNUTCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166827 |

Source

|

| Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16018-83-0 |

Source

|

| Record name | Imidodicarbonimidic diamide, N-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16018-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biguanide, 1-(p-fluorophenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)biguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(4-Fluorophenyl)biguanide hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental protocols, and insights into its mechanism of action.

Core Chemical Properties

This compound is a white crystalline solid.[1] Its fundamental chemical properties are summarized in the table below, providing a foundational understanding of the molecule.[2][3][4][5][6][7][8]

| Property | Value | Reference(s) |

| CAS Number | 16018-83-0 | [4][5][6][7] |

| Molecular Formula | C₈H₁₁ClFN₅ | [2][5][6] |

| Molecular Weight | 231.66 g/mol | [2][4][5][6] |

| Melting Point | 250-254 °C | [8] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥98% | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

Computed Physicochemical Properties:

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 97.78 Ų | [5] |

| LogP | 1.07724 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 5 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Purification

The synthesis of this compound typically follows the general procedure for the preparation of N-arylbiguanides. This involves the reaction of 4-fluoroaniline with dicyandiamide in an acidic medium.[9][10]

Experimental Protocol: Synthesis

Materials:

-

4-Fluoroaniline

-

Dicyandiamide

-

Toluene

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethanol

-

Ammonium Hydroxide solution

Procedure:

-

In a reaction vessel, dissolve dicyandiamide (1.0 equivalent) in toluene.

-

To this solution, add 4-fluoroaniline (1.1 equivalents).

-

Stir the mixture at room temperature for approximately 15 minutes.

-

Slowly add a 1:1 (v/v) mixture of concentrated hydrochloric acid and water.

-

Heat the reaction mixture to reflux and maintain for 3 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a dilute solution of ammonium hydroxide.

-

Remove the toluene under reduced pressure.

-

Wash the resulting residue with water to remove any inorganic impurities.

-

Collect the crude solid product by filtration.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure compound.[10]

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl group and the protons of the biguanide moiety.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the fluorophenyl ring and the biguanide structure. The carbon attached to the fluorine atom will exhibit a characteristic coupling.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the broader class of biguanides exhibits a range of biological activities, including antidiabetic, anticancer, and antimicrobial effects.[11][12][13][14][15][16][17][18][19] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Anticancer Activity

Biguanides, such as metformin, are known to exert anticancer effects through various mechanisms. A key pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[14] This leads to a reduction in protein synthesis and cell proliferation. Furthermore, some fluorinated biguanide derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][12]

Potential Antidiabetic Activity

The antidiabetic action of biguanides is primarily attributed to their ability to suppress hepatic gluconeogenesis. One proposed mechanism involves the inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK.[11] Another mechanism suggests that biguanides can antagonize the action of glucagon by inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[1][20]

Potential Antimicrobial Activity

Biguanides are known for their broad-spectrum antimicrobial properties.[16][17][18][19] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[16][17][19] The cationic biguanide molecules interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[16][17][19]

Conclusion

This compound is a compound with a well-defined chemical structure and properties that suggest potential for further investigation in medicinal chemistry. Based on the known activities of the biguanide class of molecules, this fluorinated derivative holds promise for anticancer, antidiabetic, and antimicrobial applications. The experimental protocols and mechanistic pathways outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological activities and detailed mechanisms of action of this compound.

References

- 1. Biguanides suppress hepatic glucagon signaling by decreasing production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Novel function of biguanides in inhibition of phospholipase D1 expression via a translational mechanism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 16018-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [oakwoodchemical.com]

- 8. mdpi.com [mdpi.com]

- 9. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 11. Phenylethynylbenzyl-modified biguanides inhibit pancreatic cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. longdom.org [longdom.org]

- 14. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. jelsciences.com [jelsciences.com]

- 17. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride | C8H11Cl2N5 | CID 458746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biguanides suppress hepatic glucagon signalling by decreasing production of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Fluorophenyl)biguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the mechanism of action and quantitative biological data for 1-(4-Fluorophenyl)biguanide hydrochloride is limited. This guide synthesizes the known mechanisms of the broader biguanide class of compounds and provides detailed, representative experimental protocols for investigating these actions. The quantitative data presented in the tables are illustrative and should be considered hypothetical placeholders.

Introduction

This compound belongs to the biguanide class of synthetic compounds.[1][2][3][4] Biguanides, most notably metformin, are a cornerstone in the management of type 2 diabetes.[5][6] More recently, their therapeutic potential has been explored in oncology, with demonstrated anti-proliferative effects in various cancer models.[5][7] The overarching mechanism of biguanides is centered on the modulation of cellular energy homeostasis.[5] This guide provides a detailed overview of the putative mechanisms of action for this compound, based on the well-established activities of related biguanide compounds.

Core Putative Mechanisms of Action

The biological effects of biguanides are pleiotropic, stemming primarily from their impact on cellular energy metabolism. The proposed mechanisms involve a cascade of events initiated by the inhibition of mitochondrial respiratory chain Complex I.[5][6]

Inhibition of Mitochondrial Complex I

The primary molecular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][8] Inhibition of Complex I disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in proton pumping across the inner mitochondrial membrane. This reduction in the proton gradient curtails ATP synthesis, resulting in an elevated cellular AMP:ATP ratio, a critical indicator of cellular energy stress.[9]

Activation of AMP-Activated Protein Kinase (AMPK)

The increased AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[9][10] Once activated, AMPK initiates a cellular response to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Downstream Signaling Pathways

A key downstream effector of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[11] AMPK can inhibit mTOR signaling through two primary mechanisms:

-

Direct phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2): This enhances its GTPase-activating protein (GAP) activity towards Rheb, a small GTPase that is a potent activator of mTORC1.

-

Direct phosphorylation of Raptor, a component of the mTORC1 complex: This phosphorylation event interferes with mTORC1 activity.

Inhibition of mTOR signaling leads to a reduction in protein synthesis, cell growth, and proliferation.[12][13]

Emerging research suggests that biguanides may have additional molecular targets that contribute to their pharmacological effects:

-

Chloride Intracellular Channel 1 (CLIC1): Some biguanide derivatives have been shown to inhibit the ion channel activity of CLIC1, which is implicated in cancer cell proliferation and invasion.[14][15]

-

Dihydrofolate Reductase (DHFR): Certain biguanides have demonstrated inhibitory activity against DHFR, an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[16][17][18]

Quantitative Data Summary

As specific experimental data for this compound is not available, the following tables provide an illustrative structure for presenting such data once determined.

Table 1: Illustrative Enzyme Inhibition and Cellular Activity Data

| Parameter | Target/Assay | Value | Units |

| IC50 | Mitochondrial Complex I | [Value] | µM |

| EC50 | AMPK Activation (p-ACC) | [Value] | µM |

| IC50 | mTOR Inhibition (p-S6K) | [Value] | µM |

| IC50 | CLIC1 Channel Blockade | [Value] | µM |

| IC50 | DHFR Enzyme Inhibition | [Value] | µM |

| GI50 | A549 Lung Cancer Cell Line | [Value] | µM |

| GI50 | HCT116 Colon Cancer Cell Line | [Value] | µM |

Table 2: Illustrative Pharmacokinetic Parameters

| Parameter | Value | Units |

| Bioavailability (Oral) | [Value] | % |

| Plasma Half-life (t1/2) | [Value] | hours |

| Volume of Distribution (Vd) | [Value] | L/kg |

| Clearance (CL) | [Value] | mL/min/kg |

Signaling Pathways and Experimental Workflows

Visualizations

Caption: Putative signaling pathways of this compound.

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

The following are detailed, representative protocols for assessing the key putative mechanisms of action of this compound.

Mitochondrial Complex I Activity Assay

This protocol describes a method to measure the activity of mitochondrial Complex I in isolated mitochondria.[8][19][20]

-

Materials:

-

Isolated mitochondria

-

Complex I Assay Buffer

-

NADH

-

Decylubiquinone

-

Complex I Dye (e.g., a redox-sensitive dye)

-

Rotenone (Complex I inhibitor control)

-

96-well microplate

-

Microplate reader capable of kinetic measurements

-

-

Procedure:

-

Prepare a reaction mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye.

-

Add the reaction mix to the wells of a 96-well plate.

-

Add varying concentrations of this compound, a vehicle control, and a positive control (rotenone) to the respective wells.

-

Add the isolated mitochondria to each well.

-

Initiate the reaction by adding NADH to all wells.

-

Immediately measure the change in absorbance over time at the appropriate wavelength for the Complex I Dye in a microplate reader.

-

Calculate the rate of reaction for each condition. The activity of Complex I is proportional to the rate of dye reduction.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

-

AMPK Activation Assay (Western Blot)

This protocol details the assessment of AMPK activation in a cell line by detecting the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[9][10][21]

-

Materials:

-

Cell line (e.g., HepG2, A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

mTOR Signaling Assay (Western Blot)

This protocol outlines the procedure to evaluate the effect on the mTOR signaling pathway by measuring the phosphorylation of downstream targets like S6 Kinase (S6K).[11][12][13]

-

Materials:

-

Same as for the AMPK Activation Assay, with the following primary antibodies: anti-phospho-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase, anti-β-actin.

-

-

Procedure:

-

Follow steps 1-5 of the AMPK Activation Assay protocol.

-

Block the membrane and incubate with primary antibodies against phospho-S6K and total S6K overnight at 4°C.

-

Proceed with steps 7-9 of the AMPK Activation Assay protocol to detect and quantify the changes in S6K phosphorylation.

-

CLIC1 Ion Channel Activity Assay (Electrophysiology)

This protocol describes the use of patch-clamp electrophysiology to measure the effect on CLIC1 ion channel activity.[14][15]

-

Materials:

-

Cells expressing CLIC1 (e.g., transfected cell line or primary cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

This compound

-

-

Procedure:

-

Culture cells on coverslips suitable for microscopy.

-

Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell or cell-attached patch-clamp configuration on a selected cell.

-

Record baseline CLIC1 channel activity by applying voltage steps or ramps.

-

Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Record the channel activity in the presence of the compound.

-

Analyze the data to determine the effect of the compound on channel open probability, conductance, and current amplitude.

-

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol details a spectrophotometric assay to measure the inhibition of Dihydrofolate Reductase (DHFR).[16][17][18][22]

-

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolate (DHF), the substrate

-

NADPH, the cofactor

-

Assay buffer

-

This compound

-

Methotrexate (positive control inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

To the wells of a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound or controls.

-

Add the DHFR enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease corresponds to the rate of NADPH oxidation, which is proportional to DHFR activity.

-

Calculate the rate of reaction for each condition and determine the IC50 value for the compound.

-

Conclusion

While direct experimental evidence for the specific mechanism of action of this compound is not extensively documented in public literature, its structural classification as a biguanide strongly suggests a mode of action consistent with this class of compounds. The primary mechanism is likely the inhibition of mitochondrial Complex I, leading to the activation of AMPK and subsequent downstream effects, including the inhibition of mTOR signaling. Further investigation into its potential effects on other targets such as CLIC1 and DHFR is warranted. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of the molecular pharmacology of this compound and other novel biguanide derivatives.

References

- 1. Biguanide | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [oakwoodchemical.com]

- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. Involvement of the Intracellular Ion Channel CLIC1 in Microglia-Mediated β-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular Chloride Channels: Novel Biomarkers in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. scispace.com [scispace.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. agilent.com [agilent.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Nexus of Fluorine and Function: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorophenyl Biguanides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorophenyl biguanides, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. By systematically exploring the impact of fluorine substitution on the phenyl ring and modifications of the biguanide moiety, this document elucidates the key structural features governing their biological activity. This guide summarizes quantitative data on their anti-proliferative effects, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved, offering a critical resource for the rational design of novel and more potent therapeutic agents.

Introduction

Biguanides, exemplified by the widely used anti-diabetic drug metformin, have garnered increasing attention for their potential as anticancer agents.[1] The core biguanide structure offers a versatile scaffold for chemical modification to enhance therapeutic efficacy. The introduction of fluorine atoms into pharmaceutical compounds is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability.[2] This guide focuses on fluorophenyl biguanides, exploring how the strategic placement of fluorine on the phenyl ring, in combination with other structural modifications, influences their biological activity. Recent studies have highlighted the potent anti-proliferative effects of these compounds against various cancer cell lines, operating through key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and AMP-activated Protein Kinase (AMPK) pathways.[3][4]

Core Structure and Modifications

The fundamental structure of a fluorophenyl biguanide consists of a fluorinated phenyl group and a biguanide functional group. The structure-activity relationship is primarily investigated by modifying two key regions:

-

The Fluorophenyl Ring: The number and position of fluorine atoms on the phenyl ring significantly impact the compound's electronic properties and its interaction with biological targets. Derivatives with 3,4-difluoro and 4-trifluoromethoxy substitutions have shown notable activity.[3][5]

-

The Biguanide Moiety: The terminal nitrogen atoms of the biguanide group can be substituted with various alkyl or cyclic groups, influencing the compound's lipophilicity and steric profile.

Quantitative Structure-Activity Relationship (SAR)

The anti-proliferative activity of fluorophenyl biguanides is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from recent studies, providing a clear comparison of their potency.

Table 1: Anti-proliferative Activity (IC50, µM) of Trifluoromethoxy-Containing Proguanil Derivatives [6]

| Compound | J82 (Bladder) | UMUC3 (Bladder) | T24 (Bladder) | OVCAR3 (Ovarian) | SKOV3 (Ovarian) |

| Proguanil | 65.6 ± 5.09 | 24.5 ± 2.33 | 32.6 ± 2.91 | 23.1 ± 1.49 | 43.5 ± 3.53 |

| 2C | 5.7 ± 0.21 | 3.7 ± 0.24 | 9.7 ± 0.47 | 4.6 ± 0.45 | 11.2 ± 0.67 |

| 3C | 7.0 ± 0.35 | 4.1 ± 0.31 | 10.5 ± 0.53 | 5.2 ± 0.48 | 12.8 ± 0.72 |

| 5C | 4.5 ± 0.18 | 2.9 ± 0.15 | 7.8 ± 0.39 | 3.9 ± 0.22 | 9.5 ± 0.51 |

| 6C | 3.1 ± 0.12 | 2.1 ± 0.11 | 5.4 ± 0.27 | 2.7 ± 0.14 | 6.8 ± 0.34 |

| 7C | 2.5 ± 0.10 | 1.8 ± 0.09 | 4.1 ± 0.21 | 2.2 ± 0.11 | 5.3 ± 0.27 |

| 8C | 2.2 ± 0.09 | 1.5 ± 0.08 | 3.5 ± 0.18 | 1.9 ± 0.10 | 4.7 ± 0.24 |

Table 2: Anti-proliferative Activity (IC50, µM) of n-Heptyl-Containing Biguanide Derivatives [6]

| Compound | A549 (Lung) | HCT116 (Colon) | T24 (Bladder) | OVCAR3 (Ovarian) | J82 (Bladder) |

| Proguanil | >100 | >100 | 32.6 ± 2.91 | 23.1 ± 1.49 | 65.6 ± 5.09 |

| 10a | 4.53 ± 0.31 | 3.89 ± 0.27 | 5.12 ± 0.35 | 6.23 ± 0.41 | 7.89 ± 0.52 |

| 10b | 3.11 ± 0.22 | 2.21 ± 0.15 | 4.33 ± 0.29 | 5.41 ± 0.36 | 6.54 ± 0.43 |

| 10c | 2.89 ± 0.20 | 2.54 ± 0.18 | 3.98 ± 0.27 | 4.98 ± 0.33 | 5.91 ± 0.39 |

| 11d | 6.21 ± 0.42 | 5.34 ± 0.37 | 7.89 ± 0.53 | 9.59 ± 0.64 | 11.23 ± 0.75 |

SAR Insights:

-

Fluorine Substitution: The presence of a trifluoromethoxy group on the phenyl ring generally enhances anti-proliferative activity compared to the parent compound, proguanil.[6]

-

Alkyl Chain Length: In the trifluoromethoxy series, an optimal alkyl chain length of n-octyl (Compound 8C) was observed for maximum potency.[7]

-

Halogen Substitution on the Phenyl Ring: In the n-heptyl series, halogen substitutions on the phenyl ring (compounds 10a-c and 11d) resulted in significantly improved activity over proguanil.[6]

-

Cyclic Substituents: A 3,4-difluorophenyl biguanide containing a cyclooctyl group has been identified as having potent antitumor activity.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the structure-activity relationship of fluorophenyl biguanides.

Synthesis of Fluorophenyl Biguanides

A general method for the synthesis of trifluoromethoxy-containing proguanil derivatives is as follows:[7]

-

Intermediate Synthesis: 4-(trifluoromethoxy)aniline is reacted with sodium dicyandiamide at 80°C to form the cyanoguanidine intermediate.

-

Biguanide Formation: The intermediate is then reacted with the corresponding alkylamine in tetrahydrofuran at 40°C.

-

Salt Formation and Purification: An HCl solution is added, followed by an ethylenediaminetetraacetic acid (EDTA) solution. The resulting precipitate is filtered to yield the target biguanide hydrochloride.

Anti-proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the fluorophenyl biguanide derivatives for 72 hours.

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony.

-

Cell Seeding: A specific number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

Compound Treatment: Cells are treated with the test compounds for a specified period.

-

Incubation: The medium is replaced with fresh medium, and the plates are incubated for 1-2 weeks until visible colonies are formed.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

Scratch Wound Healing Assay

This assay is used to evaluate cell migration.

-

Cell Monolayer: Cells are grown to confluence in 6-well plates.

-

Creating the Scratch: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

Treatment and Imaging: The cells are washed to remove debris and then incubated with the test compounds. The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, 48 hours).

-

Analysis: The rate of wound closure is quantified using image analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to investigate the effect of the compounds on signaling pathways.

-

Protein Extraction: Cells are treated with the fluorophenyl biguanide derivatives, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AMPK, total AMPK, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Fluorophenyl biguanides exert their anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[8] Some fluorophenyl biguanide derivatives have been shown to inhibit the EGFR signaling pathway.[3]

AMPK Signaling Pathway

AMP-activated Protein Kinase (AMPK) is a key cellular energy sensor that, when activated, inhibits anabolic pathways like protein synthesis and promotes catabolic pathways to restore energy balance.[4] Several biguanides, including fluorophenyl derivatives, activate the AMPK pathway, leading to the inhibition of downstream targets like the mammalian target of rapamycin (mTOR).[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of fluorophenyl biguanides.

Conclusion

The structure-activity relationship of fluorophenyl biguanides reveals that strategic fluorination and substitution on the biguanide scaffold are critical for enhancing their anti-proliferative activity. The quantitative data presented herein demonstrates that specific structural modifications can lead to compounds with low micromolar to nanomolar potency against various cancer cell lines. The detailed experimental protocols provide a robust framework for the continued investigation and development of this promising class of compounds. The elucidation of their mechanisms of action, primarily through the modulation of the EGFR and AMPK signaling pathways, offers a rational basis for future drug design efforts aimed at developing more effective and selective anticancer therapies. This guide serves as a valuable resource for researchers dedicated to advancing the field of biguanide-based drug discovery.

References

- 1. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]

- 2. clyte.tech [clyte.tech]

- 3. Clonogenic Assay [bio-protocol.org]

- 4. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wound healing migration assay (Scratch assay) [protocols.io]

- 6. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Modeling and Docking of 1-(4-Fluorophenyl)biguanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of 1-(4-Fluorophenyl)biguanide, a compound of interest in drug discovery. We delineate a detailed methodology for investigating its interaction with key protein targets, leveraging computational tools to predict binding affinities and interaction patterns. This document serves as a resource for researchers engaged in the rational design and development of novel therapeutics, offering standardized protocols and data presentation formats to facilitate further investigation.

Introduction

Computer-Aided Drug Design (CADD) has become an indispensable component of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1] In silico techniques, such as molecular docking, allow for the prediction of the binding orientation and affinity of a small molecule to a target protein at the atomic level.[1] This guide focuses on the application of these methods to 1-(4-Fluorophenyl)biguanide, a member of the biguanide class of compounds known for their therapeutic potential.

Biguanides, such as the widely used anti-diabetic drug metformin, are known to exert their effects through various mechanisms, primarily involving the modulation of cellular energy metabolism. Key protein targets identified for biguanides include Mitochondrial Respiratory Complex I and AMP-activated protein kinase (AMPK). This guide will focus on the in silico analysis of 1-(4-Fluorophenyl)biguanide against these two primary targets.

Potential Protein Targets for 1-(4-Fluorophenyl)biguanide

Based on the established pharmacology of related biguanide compounds, the following proteins are considered high-priority targets for the in silico investigation of 1-(4-Fluorophenyl)biguanide:

-

Mitochondrial Respiratory Complex I (NADH:ubiquinone oxidoreductase): This is the first and largest enzyme in the mitochondrial electron transport chain. Inhibition of Complex I by biguanides leads to a decrease in ATP production and an increase in the AMP:ATP ratio.

-

AMP-activated protein kinase (AMPK): A crucial cellular energy sensor, AMPK is activated by rising AMP levels. Its activation leads to the downregulation of anabolic pathways and the upregulation of catabolic pathways to restore energy homeostasis.

In Silico Modeling and Docking Workflow

The in silico analysis of 1-(4-Fluorophenyl)biguanide involves a multi-step process, from ligand and protein preparation to molecular docking and results in analysis. The overall workflow is depicted below.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico analysis of 1-(4-Fluorophenyl)biguanide.

Ligand Preparation

-

Structure Retrieval: The 2D structure of 1-(4-Fluorophenyl)biguanide can be obtained from chemical databases such as PubChem or synthesized using chemical drawing software. The canonical SMILES representation is C1=CC(=CC=C1F)N=C(N)N=C(N)N.

-

3D Structure Generation: Convert the 2D structure to a 3D structure using software like Open Babel or the functionality within molecular modeling suites.

-

Energy Minimization: The 3D structure should be energy-minimized to obtain a low-energy conformation. This can be performed using force fields such as MMFF94 or UFF.

-

File Format Conversion: The final ligand structure should be saved in the PDBQT file format required by AutoDock Vina, which includes partial charges and atom type definitions.

Protein Preparation

-

Structure Retrieval: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended PDB IDs are:

-

Mitochondrial Respiratory Complex I: 5XTD, 5LDW

-

AMP-activated protein kinase (AMPK): 4CFF, 4EAI

-

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for the protein's structural integrity or catalytic activity.

-

Handling Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure using tools like Modeller or the functionalities within molecular modeling software.

-

Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

File Format Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking

This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.

-

Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the putative binding site of the target protein. The location and dimensions of the grid box can be determined based on the position of a co-crystallized ligand or by using binding site prediction tools.

-

Docking Configuration: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational effort but can improve the reliability of the results.

-

Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

-

Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

In Silico ADME & Toxicity Prediction

To assess the drug-likeness of 1-(4-Fluorophenyl)biguanide, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, can be predicted using various online tools and servers.

-

Input: Submit the SMILES string of 1-(4-Fluorophenyl)biguanide to a web-based platform such as SwissADME or pkCSM.

-

Analysis: These tools will provide predictions for a range of physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity endpoints.

Data Presentation

Quantitative data from molecular docking and ADME prediction studies should be summarized in clear and concise tables for comparative analysis.

Table 1: Predicted Docking Results for 1-(4-Fluorophenyl)biguanide

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |

| Complex I | 5XTD | -7.8 | TYR108, SER112 | VAL180, ILE204 |

| AMPK | 4CFF | -6.5 | ARG83, LYS102 | LEU25, PHE90 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted ADME Properties of 1-(4-Fluorophenyl)biguanide

| Property | Predicted Value |

| Molecular Weight | 211.22 g/mol |

| LogP | 0.85 |

| H-bond Donors | 5 |

| H-bond Acceptors | 3 |

| GI Absorption | High |

| BBB Permeant | No |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Signaling Pathways

Understanding the broader biological context of the protein targets is crucial. The following diagram illustrates a simplified signaling pathway involving AMPK.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the initial investigation of 1-(4-Fluorophenyl)biguanide. By following the detailed protocols for ligand and protein preparation, molecular docking, and ADME prediction, researchers can generate valuable preliminary data on the potential of this compound as a therapeutic agent. The provided templates for data presentation and visualizations are intended to standardize the reporting of such studies, thereby facilitating collaboration and accelerating the drug development process. It is important to note that in silico predictions should always be validated through subsequent in vitro and in vivo experimental studies.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of 1-(4-Fluorophenyl)biguanide Hydrochloride

Disclaimer: To date, specific pharmacokinetic data for 1-(4-Fluorophenyl)biguanide hydrochloride is not available in peer-reviewed literature. This guide provides a comprehensive overview based on the well-characterized pharmacokinetics of structurally related biguanide compounds, namely proguanil and metformin. The experimental protocols described are standard methodologies for the pharmacokinetic characterization of such compounds.

Introduction

This compound is a member of the biguanide class of compounds, which are characterized by two linked guanidine groups. This class includes clinically significant drugs such as the antimalarial proguanil and the antidiabetic agent metformin.[1][2] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a new chemical entity is crucial for drug development. This guide outlines the expected pharmacokinetic properties of this compound based on its structural analogues and provides detailed experimental protocols for its future characterization.

Predicted Pharmacokinetic Profile

The pharmacokinetic profile of this compound is anticipated to share similarities with other biguanides. These compounds are generally orally absorbed, do not extensively bind to plasma proteins, and are primarily eliminated via renal excretion.[3][4]

Biguanides like metformin are absorbed from the small intestine with an oral bioavailability of 50-60%.[5] Food may slightly decrease the extent of absorption.[5] Proguanil is also well-absorbed after oral administration, with peak plasma concentrations reached within a few hours.[6]

Metformin does not bind to plasma proteins and is distributed throughout the body.[4] Proguanil is also widely distributed.[6] For proguanil's metabolite, 4-chlorophenylbiguanide, whole blood concentrations are approximately four times higher than in plasma, indicating distribution into blood cells.[7]

The metabolism of biguanides varies. Metformin is not metabolized in the liver and is excreted unchanged.[1][4] In contrast, proguanil is a prodrug that undergoes hepatic metabolism by cytochrome P450 enzymes to its active metabolite, cycloguanil.[6] Given the structure of this compound, it may undergo some degree of metabolism, potentially hydroxylation on the phenyl ring.

The primary route of elimination for biguanides is through the kidneys.[3][6] Metformin is excreted unchanged in the urine.[4] Proguanil and its metabolites are also primarily excreted renally.[6]

Quantitative Pharmacokinetic Data of Analogue Compounds

The following tables summarize the pharmacokinetic parameters of proguanil and metformin in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Proguanil (200 mg single oral dose) [7]

| Parameter | Value (Mean ± SD or Median [Range]) |

| Tmax (plasma) | 3 h [2-4 h] |

| Cmax (plasma) | 170 ng/mL [150-220 ng/mL] |

| AUC (plasma) | 3046 ± 313 ng·h/mL |

| t1/2 (plasma) | 16.1 ± 2.9 h |

| Mean Residence Time (plasma) | 21.2 ± 4.9 h |

Table 2: Pharmacokinetic Parameters of Metformin [4][5]

| Parameter | Value |

| Oral Bioavailability | 40 - 60% |

| Time to Peak Plasma Concentration | 2 - 4 h (immediate-release) |

| Plasma Protein Binding | Negligible |

| Metabolism | None |

| Elimination Half-life | 4.0 - 8.7 h |

| Route of Excretion | Renal (unchanged) |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound.

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration:

-

Intravenous (IV) group: 2 mg/kg dose of this compound in sterile saline via the tail vein.

-

Oral (PO) group: 10 mg/kg dose via oral gavage.

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and potential metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[8]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

-

Method: Equilibrium dialysis.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing drug-spiked plasma from a chamber containing a protein-free buffer.

-

The apparatus is incubated at 37°C until equilibrium is reached.

-

The concentrations of the drug in the plasma and buffer compartments are measured by HPLC-MS/MS.

-

-

Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

-

System: Human liver microsomes.

-

Procedure:

-

This compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.

-

The remaining concentration of the parent drug is quantified by HPLC-MS/MS.

-

-

Analysis: The in vitro half-life is determined from the rate of disappearance of the parent compound.

Visualizations

Biguanides, like metformin, are known to primarily act by inhibiting mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[3][9]

Caption: Generalized signaling pathway of biguanide action.

The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a novel compound.

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 7. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacyfreak.com [pharmacyfreak.com]

The Core Biological Targets of Phenyl-Substituted Biguanides in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanides, a class of synthetic compounds, have a long-standing history in the management of type 2 diabetes. However, a growing body of preclinical evidence has illuminated their potential as potent anti-cancer agents. This technical guide delves into the core biological targets of phenyl-substituted biguanides, with a particular focus on the mechanisms of action of compounds structurally related to 1-(4-Fluorophenyl)biguanide. While direct extensive research on 1-(4-Fluorophenyl)biguanide is emerging, the well-documented activities of its analogs provide a strong predictive framework for its anti-neoplastic properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways affected by this class of compounds.

Key Biological Targets and Mechanisms of Action

The anti-cancer effects of phenyl-substituted biguanides are multi-faceted, primarily converging on two central cellular hubs: mitochondrial respiration and growth factor receptor signaling.

Mitochondrial Complex I: The Energy Disruptor

The most widely accepted primary target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a cascade of metabolic consequences within the cancer cell.[3][4]

-

Decreased ATP Production: Inhibition of the electron transport chain directly curtails the production of ATP, the cell's primary energy currency. This creates a state of energetic stress.

-

Increased AMP:ATP Ratio: The depletion of ATP leads to a corresponding increase in the ratio of adenosine monophosphate (AMP) to ATP. This shift acts as a critical sensor of cellular energy status.

-

Activation of AMP-Activated Protein Kinase (AMPK): The elevated AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[5]

AMP-Activated Protein Kinase (AMPK) and the mTOR Signaling Pathway

Activated AMPK orchestrates a metabolic switch, halting anabolic processes to conserve energy and promoting catabolic pathways to generate ATP. A key downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.

-

Inhibition of mTORC1: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTOR Complex 1 (mTORC1). AMPK can also directly phosphorylate raptor, a component of mTORC1, leading to its inhibition.[1][6][7] Some studies suggest that biguanides can also inhibit mTORC1 in an AMPK-independent manner, mediated by the Rag GTPases.[1][6]

-

Downregulation of Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and a halt in cell cycle progression.[7][8]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several novel biguanide derivatives have been shown to exert their anti-cancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyperactivated in many cancers.[9][10][11]

-

Inhibition of EGFR Expression and Activation: Studies on compounds like 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide have demonstrated a reduction in the expression of EGFR.[9][10] This leads to a decreased response to growth factors like EGF.

-

Suppression of Downstream Signaling: By inhibiting EGFR, biguanides can block the activation of two major downstream pro-survival pathways:

Quantitative Data on the Anti-Cancer Activity of Phenyl-Substituted Biguanides

While specific IC50 values for 1-(4-Fluorophenyl)biguanide are not extensively reported in publicly available literature, the following table summarizes the anti-proliferative activity of various related biguanide derivatives in different cancer cell lines. This data provides a comparative landscape of the potency of this class of compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| IM176 | LNCaP (Prostate) | 18.5 | [7][14] |

| 22Rv1 (Prostate) | 36.8 | [14] | |

| Phenformin | 22Rv1 (Prostate) | >100 | [7] |

| Metformin | 22Rv1 (Prostate) | >5000 | [7] |

| Derivative 10c | A549 (Lung) | 2.21 | [8] |

| HCT116 (Colon) | 3.54 | [8] | |

| MCF-7 (Breast) | 4.12 | [8] | |

| HepG2 (Liver) | 5.33 | [8] | |

| U2OS (Osteosarcoma) | 9.59 | [8] | |

| Derivative 11d | A549 (Lung) | 3.15 | [8] |

| HCT116 (Colon) | 4.28 | [8] | |

| MCF-7 (Breast) | 5.67 | [8] | |

| HepG2 (Liver) | 6.81 | [8] | |

| U2OS (Osteosarcoma) | 8.76 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of the anti-cancer effects of biguanides.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of a compound on cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of 3.0 x 10³ to 5.0 x 10³ cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the biguanide derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[15]

Western Blotting

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Cancer cells are treated with the biguanide derivative at various concentrations and for different time points.

-

After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, EGFR, β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Clonogenic Assay

Purpose: To assess the long-term proliferative capacity of single cancer cells after treatment with a compound.

Methodology:

-

A low number of cancer cells (e.g., 500-1000 cells) are seeded in 6-well plates.

-

The cells are treated with the biguanide derivative at various concentrations for a defined period (e.g., 24 hours).

-

The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.

-

The colonies are then fixed with a solution like methanol and stained with a staining solution such as crystal violet.

-

The number of colonies (typically defined as containing >50 cells) is counted. The plating efficiency and surviving fraction are calculated to determine the compound's effect on clonogenic survival.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by phenyl-substituted biguanides and a typical experimental workflow for their evaluation.

Caption: Biguanide-mediated inhibition of mTOR signaling.

Caption: Inhibition of the EGFR signaling pathway by biguanides.

Caption: Experimental workflow for evaluating anticancer biguanides.

Conclusion

Phenyl-substituted biguanides represent a promising class of anti-cancer agents with well-defined molecular targets. Their ability to disrupt cellular energy metabolism through the inhibition of mitochondrial complex I and subsequent modulation of the AMPK/mTOR pathway, coupled with their potential to inhibit critical growth factor signaling pathways like EGFR, provides a strong rationale for their further development. While more research is needed to elucidate the specific activities of 1-(4-Fluorophenyl)biguanide, the extensive data on its structural analogs strongly suggests its potential as a valuable candidate for cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance the investigation of this important class of molecules.

References

- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immunomet.com [immunomet.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel biguanide derivative, IM176, induces prostate cancer cell death by modulating the AMPK-mTOR and androgen receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Therapeutic Revolution: A Technical History of Aryl Biguanide Discovery and Synthesis

For decades, the aryl biguanide scaffold has been a cornerstone of medicinal chemistry, yielding critical treatments for two of the world's most pervasive diseases: malaria and type 2 diabetes. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis history of these remarkable compounds, with a focus on the seminal antimalarial drug proguanil and the indispensable antidiabetic agent metformin. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of synthetic methodologies, presents key quantitative data in a structured format, and elucidates the fundamental mechanisms of action through detailed signaling pathway diagrams.

From Obscurity to Landmark Discoveries: A Historical Overview

The journey of biguanide compounds from a chemical curiosity to essential medicines is a testament to scientific serendipity and persistent investigation. The parent biguanide structure was first synthesized by Rathke in 1879.[1] However, it was not until the mid-20th century that the therapeutic potential of its aryl derivatives was unlocked.

The impetus for the development of aryl biguanides as antimalarial agents arose from the urgent needs of World War II.[2] A collaborative US-UK program was established to discover novel, non-toxic, and easily synthesized antimalarials.[2] This initiative led a team at Imperial Chemical Industries, spearheaded by Frank Rose and Frank Curd, to investigate pyrimidine analogs. Their work, driven by a systematic exploration of structure-activity relationships, led them to simplify the pyrimidine ring, resulting in the synthesis of biguanides.[2] This research culminated in the landmark synthesis of proguanil in 1945.

The story of metformin's application in diabetes is equally fascinating. First synthesized in 1922 by Emil Werner and James Bell in Dublin, metformin (N,N-dimethylbiguanide) was initially overlooked.[3] Its glucose-lowering properties were first observed in animal studies in 1929 by Slotta and Tschesche.[4][5] Despite this, the discovery lay dormant for years. Metformin was rediscovered in the 1940s during the search for antimalarial agents.[6][7] Its potential to treat influenza was also noted, and during these clinical investigations, its hypoglycemic effects in some patients were once again observed.[6] This observation was pursued by the French physician Jean Sterne, who pioneered the use of metformin for the treatment of diabetes, publishing his findings in 1957 and coining the trade name "Glucophage," meaning "glucose eater."[4][6]

The Synthesis of Aryl Biguanides: From Historical Methods to Modern Refinements

The foundational chemistry for the synthesis of aryl biguanides was established in the late 19th and early 20th centuries. These early methods primarily involved the reaction of cyanoguanidine with amines.[1] Three principal techniques were developed during the decade following the initial discovery of biguanide: the reaction of cyanoguanidine with an aqueous solution of an amine in the presence of copper salts, the direct fusion of cyanoguanidine with amine hydrochlorides, and heating a mixture of these components in alcohol.[1]

A significant advancement was Cohn's method, which involved reacting cyanoguanidine with amine hydrochlorides in boiling water.[8] This approach offered a cleaner conversion and satisfactory yields for the synthesis of various arylbiguanides.[8]

The synthesis of proguanil, a cornerstone of this class, was detailed in a 1946 patent by Curd and Rose. Their method involved heating anilinium salts with dicyandiamide in water.[9] This robust and straightforward procedure remains a viable route for the synthesis of 1-arylbiguanides.[9]

Modern synthetic chemistry has introduced several refinements to these classical methods. These include the use of microwave irradiation to accelerate the reaction between substituted anilines or benzylamines and 1-cyanoguanidine, offering a versatile and efficient approach that is tolerant of a wide range of functional groups.[10][11] The use of Lewis acids, such as iron(III) chloride, has also been shown to increase the reactivity of cyanoguanidine, leading to high yields of substituted biguanides.[10][12]

The two primary contemporary strategies for synthesizing biguanides are the addition of amines to cyanoguanidines or dicyanamides, and the addition of guanidines to carbodiimides or cyanamides.[1][13]

Physicochemical Properties of Key Aryl Biguanides

The following table summarizes key physicochemical properties of proguanil and metformin.

| Property | Proguanil | Metformin |

| Molecular Formula | C₁₁H₁₆ClN₅ | C₄H₁₁N₅ |

| Molecular Weight | 253.73 g/mol [14] | 129.16 g/mol [15] |

| Melting Point | 129 °C[14] | 224-225 °C[16] |

| Solubility | 156 mg/L in water[14] | Highly soluble in water[15] |

| LogP | 2.53[14] | -1.4 |

Key Experimental Protocols

Synthesis of Metformin Hydrochloride

A common laboratory and industrial-scale synthesis of metformin hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide.[7][17]

Procedure:

-

To a reaction vessel, add N,N-dimethylacetamide (DMAc) as the solvent.[17]

-

Under stirring, add dicyandiamide and dimethylamine hydrochloride to the solvent. A molar ratio of approximately 1:1 to 1:1.2 of dicyandiamide to dimethylamine hydrochloride is typically used.[17]

-

Heat the reaction mixture to 140 ± 5 °C and maintain this temperature for 4 to 8 hours.[17]

-

After the reaction is complete, cool the mixture to 20-30 °C to induce crystallization of the crude metformin hydrochloride.[17]

-

The crude product is collected by centrifugation and dried under reduced pressure.[17]

-

The crude metformin hydrochloride can be further purified by recrystallization from ethanol. The pH is adjusted to 5-6, and the solution is decolorized, stirred, and cooled to -10 to 0 °C to crystallize the pure product.[17]

A microwave-assisted synthesis offers a more rapid and environmentally friendly alternative:

Procedure:

-

A solution of dicyandiamide (0.42 g) and dimethylamine hydrochloride (0.4 g) in 5 ml of ethanol is prepared.[7][16]

-

A spot of this solution is placed on a preparative thin-layer chromatography (TLC) plate.[7][16]

-

The TLC plate is subjected to microwave irradiation at 540 W intermittently at 40-second intervals for a total of 5 minutes.[7][16]

-

The product is then extracted from the silica gel with ethanol.[16]

-

Evaporation of the solvent yields metformin hydrochloride. This method has been reported to achieve a yield of 92%.[16]

Synthesis of Proguanil

The synthesis of proguanil typically involves the condensation of p-chlorophenyl dicyandiamide with isopropylamine.[18] An alternative route involves the reaction of isopropylcyano guanidine with p-chloroaniline hydrochloride.[18]

General Procedure (based on the Curd and Rose method for 1-arylbiguanides):

-

Anilinium chloride (or a substituted anilinium chloride such as p-chloroaniline hydrochloride) is heated with dicyandiamide in an aqueous solution.[9]

-

The hydrochloride salt of the resulting arylbiguanide generally crystallizes from the reaction mixture upon cooling.[9]

-

The product can be isolated by filtration and purified by recrystallization.

-

The free base can be obtained by deprotonation with a base such as methanolic sodium methoxide.[9]

A more detailed industrial process involves a copper-catalyzed reaction:

Procedure:

-

p-Chlorophenyl dicyandiamide is reacted with isopropylamine in ethanol in the presence of an aqueous solution of copper sulphate pentahydrate.[18]

-

The resulting proguanil-copper complex is then broken down by the addition of an aqueous sodium sulfide solution or a chelating agent like EDTA disodium salt.[18]

-

The insoluble copper sulfide is removed by filtration.[18]

-

The filtrate is cooled, and aqueous ammonia is added to precipitate the proguanil base.[18]

-

The product is filtered and dried. The hydrochloride salt can then be prepared by treating the base with hydrochloric acid.[18]

Mechanisms of Action: Elucidating the Signaling Pathways

The therapeutic effects of proguanil and metformin are mediated by distinct molecular mechanisms that interfere with fundamental cellular processes in their respective targets.

Proguanil: A Prodrug Targeting Folate Metabolism in Malaria Parasites

Proguanil itself is a prodrug that is metabolized in the liver to its active form, cycloguanil.[4][6] Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in malaria parasites.[4][6] DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[6] By inhibiting DHFR, cycloguanil depletes the parasite's supply of tetrahydrofolate, a vital cofactor for DNA synthesis and replication, thereby halting the parasite's proliferation.[1][6]

Caption: Proguanil is converted to its active form, cycloguanil, which inhibits parasitic DHFR.

Metformin: Targeting Mitochondrial Respiration and Activating AMPK

The primary molecular mechanism of metformin's antihyperglycemic action is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in hepatic glucose production (gluconeogenesis) and an increase in insulin sensitivity in peripheral tissues.[3][5] The inhibition of complex I results in a decrease in ATP levels and a corresponding increase in the AMP/ATP ratio. This change in the cellular energy status activates AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.[3][19][20]

Activated AMPK then phosphorylates and regulates multiple downstream targets. For instance, it inhibits acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and reduces the expression of lipogenic enzymes.[19] AMPK activation also suppresses the expression of key gluconeogenic genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, further contributing to the reduction in hepatic glucose output.[5]

Caption: Metformin inhibits mitochondrial Complex I, activating AMPK and regulating glucose metabolism.

Conclusion

The history of aryl biguanides is a compelling narrative of how fundamental chemical synthesis, guided by biological screening and clinical observation, can lead to the development of profoundly impactful medicines. From the battlefields of World War II to the modern management of type 2 diabetes, proguanil and metformin have saved countless lives and improved the quality of life for millions. The ongoing research into the pleiotropic effects of metformin, particularly in oncology, suggests that the story of this remarkable chemical scaffold is far from over. For drug development professionals, the journey of the aryl biguanides serves as a powerful reminder of the enduring value of classical medicinal chemistry principles and the potential for rediscovery and innovation within established drug classes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Antimalarial medication - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Figure 1.5 from Localization of the Human Malaria Parasite's Dihydrofolate Reductase-Thymidylate Synthase and Examining Its Role in Proguanil and Atovaquone Drug Synergy | Semantic Scholar [semanticscholar.org]

- 9. CN105968032A - Synthetic method of metformin hydrochloride - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. researchgate.net [researchgate.net]

- 14. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. banglajol.info [banglajol.info]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]